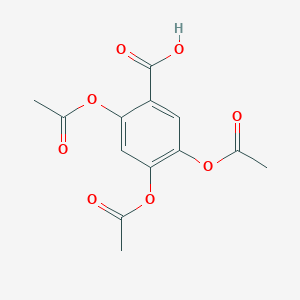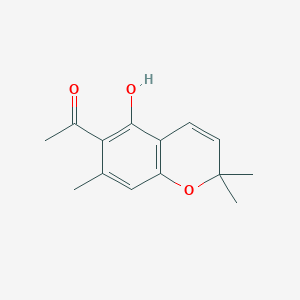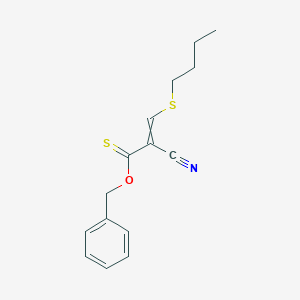
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an acryloyl group with a triethylammonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of acryloyl chloride with N,N,N-triethylethan-1-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Acryloyl chloride+N,N,N-triethylethan-1-amine→2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Polymerization: The acryloyl group can participate in free radical polymerization reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Polymerization: Polymeric materials with varying properties.
Hydrolysis: Amides and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acryloyl group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)amino]ethanaminium chloride
Uniqueness
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is unique due to its combination of an acryloyl group and a quaternary ammonium group. This dual functionality allows it to participate in both polymerization reactions and antimicrobial activities, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
90966-57-7 |
|---|---|
Molekularformel |
C11H23ClN2O |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChI-Schlüssel |
RJNGNWBDDLDAAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
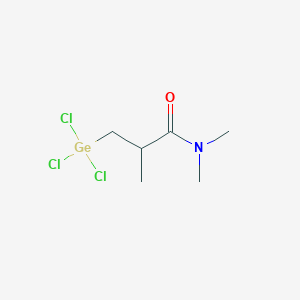
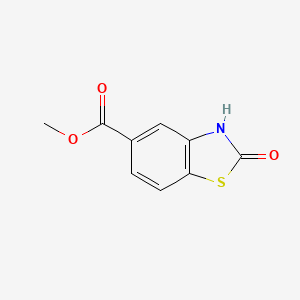
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
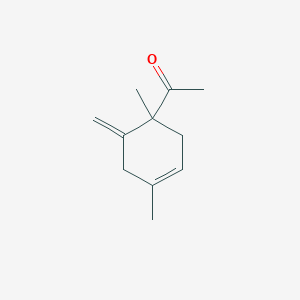
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
